Cas no 923-16-0 (D-Alanyl-D-Alanine)

D-Alanyl-D-Alanine structure
D-Alanyl-D-Alanine structure
D-Alanyl-D-Alanine
923-16-0
C6H12N2O3
160.171081542969
MFCD00066038
40234
5460362

D-Alanyl-D-Alanine Properties

Names and Identifiers

    • (R)-2-((R)-2-Aminopropanamido)propanoic acid
    • D-Ala-D-Ala
    • D-ALANYL-D-ALANINE
    • H-D-Ala-D-Ala-OH
    • D-Ala-D-Ala-OH
    • D-Alanine, N-D-alanyl- (ZCI)
    • D
    • D-Alanyl-D-alanine (ACI)
    • Alanine, N-D-alanyl-, D- (8CI)
    • N-[D-Alaninyl]-D-alanine
    • Ala-Ala
    • (D-Ala)2
    • D-Alanyl-D-alanine
    • BDBM50022571
    • AT31735
    • SCHEMBL476353
    • (2R)-2-[(2R)-2-aminopropanamido]propanoic acid
    • Epitope ID:141113
    • UNII-1BVK9QMW8G
    • A844195
    • Dialanine, D,D-
    • (2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid
    • DTXSID601016947
    • Q27101980
    • D-Alanine, D-alanyl-
    • C00993
    • 2-[(2-ammoniopropanoyl)amino]propanoate
    • CHEMBL299420
    • MFCD00066038
    • 1BVK9QMW8G
    • CHEBI:16576
    • 923-16-0
    • HY-W015450
    • Z829938994
    • 2-[[(2R)-2-aminopropanoyl]amino]propanoic acid
    • CS-W016166
    • AS-57348
    • EN300-176520
    • AKOS016843636
    • DEFJQIDDEAULHB-QWWZWVQMSA-N
    • +Expand
    • MFCD00066038
    • DEFJQIDDEAULHB-QWWZWVQMSA-N
    • 1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1
    • [C@@H](C)(C(=O)O)NC(=O)[C@H](N)C

Computed Properties

  • 160.084792g/mol
  • 0
  • -3.3
  • 3
  • 4
  • 3
  • 160.084792g/mol
  • 160.084792g/mol
  • 92.4Ų
  • 11
  • 169
  • 0
  • 2
  • 0
  • 0
  • 0
  • 1

Experimental Properties

  • 0.01410
  • 92.42000
  • 402.6 °C at 760 mmHg
  • 286 - 288 ºC
  • 197.3 °C
  • White to off white powder
  • 1.2080

D-Alanyl-D-Alanine Security Information

  • 3
  • −20°C

D-Alanyl-D-Alanine Customs Data

  • 2924199090
  • China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

D-Alanyl-D-Alanine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IHJ6-100mg
D-Alanine, D-alanyl-
923-16-0 95%
100mg
$100.00 2024-04-20
A2B Chem LLC
AI61730-100mg
D-Alanyl-D-alanine
923-16-0 95%
100mg
$45.00 2024-07-18
Aaron
AR00IHRI-100mg
D-Alanine, D-alanyl-
923-16-0 95%
100mg
$77.00 2024-07-18
abcr
AB476528-1 g
H-D-Ala-D-Ala-OH; .
923-16-0
1g
€284.00 2023-07-18
Ambeed
A370711-250mg
(R)-2-((R)-2-Aminopropanamido)propanoic acid
923-16-0 98%
250mg
$84.0 2024-07-18
Chemenu
CM282544-5g
(R)-2-((R)-2-Aminopropanamido)propanoic acid
923-16-0 95%
5g
$667
ChemScence
CS-W016166-250mg
(R)-2-((R)-2-Aminopropanamido)propanoic acid
923-16-0
250mg
$60.0 2022-04-26
Enamine
EN300-176520-0.05g
(2R)-2-[(2R)-2-aminopropanamido]propanoic acid
923-16-0 90%
0.05g
$131.0 2023-09-20
eNovation Chemicals LLC
D102806-1g
D-Alanyl-D-alanine
923-16-0 95%
1g
$495 2021-10-20
Fluorochem
M02784-250mg
D-Ala-D-Ala
923-16-0 95%
250mg
£86.00 2022-02-28

D-Alanyl-D-Alanine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
Reference
Solid-phase synthesis of fluorescent analogues of Park's nucleotide, lipid I and lipid II
Katsuyama, Akira ; Yakushiji, Fumika; Ichikawa, Satoshi, Tetrahedron Letters, 2021, 73,

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: D-Alanine:D-alanine ligase (A)
Reference
The biological properties and potential interacting proteins of D-alanyl-D-alanine ligase A from Mycobacterium tuberculosis
Yang, Shufeng; Xu, Yuefei; Wang, Yan; Ren, Feng; Li, Sheng; et al, Molecules, 2018, 23(2),

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium chloride ,  Magnesium chloride ,  Ammonium chloride Solvents: Water ;  0.16 - 16 h, pH 7 - 9, 30 - 70 °C
1.2 Reagents: D-Alanine
Reference
Engineering an ATP-dependent D-Ala:D-Ala ligase for synthesizing amino acid amides from amino acids
Miki, Yuta; Okazaki, Seiji; Asano, Yasuhisa, Journal of Industrial Microbiology & Biotechnology, 2017, 44(4-5), 667-675

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: 5′-ATP ,  Sulfuric acid magnesium salt (1:1) Catalysts: Synthetase, D-alanylalanine (Escherichia coli strain K-12 gene ddlB) ;  7 h, 37 °C
Reference
D-amino acid dipeptide production utilizing D-alanine-D-alanine ligases with novel substrate specificity
Sato, Masaru; Kirimura, Kohtaro; Kino, Kuniki, Journal of Bioscience and Bioengineering, 2005, 99(6), 623-628

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Piperidine Solvents: Dimethylformamide
1.2 Reagents: 1-Hydroxybenzotriazole ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: 4-Methylmorpholine ;  1 h, rt
1.3 Reagents: Piperidine Solvents: Dimethylformamide
1.4 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Water
Reference
Three-Dimensional Quantitative Structure-Activity Relationship Analyses of β-Lactam Antibiotics and Tripeptides as Substrates of the Mammalian H+/Peptide Cotransporter PEPT1
Biegel, Annegret; Gebauer, Sabine; Hartrodt, Bianka; Brandsch, Matthias; Neubert, Klaus; et al, Journal of Medicinal Chemistry, 2005, 48(13), 4410-4419

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Stereoselective alkylation of glycine units in dipeptide derivatives. "Chirality transfer" via a pivalaldehyde N,N-acetal center
Polt, Robin; Seebach, Dieter, Journal of the American Chemical Society, 1989, 111(7), 2622-32

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Alkylation of imidazolidinone dipeptide derivatives: preparation of enantiomerically pure di- and tripeptides by 'chirality transfer' via a pivalaldehyde N,N-acetal center
Polt, Robin; Seebach, Dieter, Helvetica Chimica Acta, 1987, 70(7), 1930-6

Synthetic Circuit 8

Reaction Conditions
Reference
Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis
Proj, Matic; Hrast, Martina; Bajc, Gregor; Frlan, Rok; Meden, Anze; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1), 387-397

Synthetic Circuit 9

Reaction Conditions
Reference
Binding properties of antimicrobial agents to dipeptide terminal of lipid II using surface plasmon resonance
Kinouchi, Hiroki; Arimoto, Hirokazu; Nishiguchi, Kenzo; Oka, Masako; Maki, Hideki; et al, Analytical Biochemistry, 2014, 452, 67-75

Synthetic Circuit 10

Reaction Conditions
Reference
Structural Requirements for the Substrates of the H+/Peptide Cotransporter PEPT2 Determined by Three-Dimensional Quantitative Structure-Activity Relationship Analysis
Biegel, Annegret; Gebauer, Sabine; Brandsch, Matthias; Neubert, Klaus; Thondorf, Iris, Journal of Medicinal Chemistry, 2006, 49(14), 4286-4296

Synthetic Circuit 11

Reaction Conditions
Reference
Separation of stereoisomers of polypeptides by chromatography
, Japan, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
Antibacterial peptides
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
Reference
Chromophoric peptides, an agent containing them and their use for detection of DD-carboxypeptidases
, Federal Republic of Germany, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  25 °C
Reference
Epimerization of cyclic alanyl-alanine in basic solutions
Munegumi, Toratane; Fujimoto, Takeshi; Michiotakada; Nozominagashima, Oriental Journal of Chemistry, 2014, 30(1), 23-30

Synthetic Circuit 15

Reaction Conditions
1.1 60 s, < 1.0E-4 Pa, 290 K
Reference
Quantum Yields of Decomposition and Homo-Dimerization of Solid L-Alanine Induced by 7.2 eV Vacuum Ultraviolet Light Irradiation: An Estimate of the Half-Life of L-Alanine on the Surface of Space Objects
Izumi, Yudai; Nakagawa, Kazumichi, Origins of Life and Evolution of Biospheres, 2011, 41(4), 385-395

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 d, pH 2.5, 120 °C
Reference
Method for preparing chiral amino acid dipeptides by controlling reaction time
, China, , ,

D-Alanyl-D-Alanine Raw materials

D-Alanyl-D-Alanine Preparation Products

D-Alanyl-D-Alanine Suppliers

Go Top Peptide Biotech
Audited Supplier Audited Supplier
(CAS:923-16-0)
SHEN YONG GANG
13735575465
Sales@gotopbio.com
Hangzhou Taijia Biotech Co.,Ltd
Audited Supplier Audited Supplier
(CAS:923-16-0)
LAI JING LI
13336049365
3007955256@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:923-16-0)
JI ZHI SHI JI
18117592386
3007522982@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:923-16-0)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:923-16-0)
TANG SI LEI
15026964105
2881489226@qq.com

D-Alanyl-D-Alanine Related Literature

Related Categories

Recommended suppliers
Amadis Chemical Company Limited
(CAS:923-16-0)D-Alanyl-D-Alanine
A844195
99%/99%
1g/5g
159.0/562.0